molecular formula C4H7ClF5N B2993422 (2,2-Difluoroethyl)(2,2,2-trifluoroethyl)amine hydrochloride CAS No. 2126160-16-3

(2,2-Difluoroethyl)(2,2,2-trifluoroethyl)amine hydrochloride

Cat. No.: B2993422
CAS No.: 2126160-16-3
M. Wt: 199.55
InChI Key: BEGHHHGMGRCKEA-UHFFFAOYSA-N
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Description

Such compounds are characterized by the presence of fluorine atoms, which enhance lipophilicity, metabolic stability, and bioavailability. Fluorinated amines are widely used in pharmaceuticals, agrochemicals, and materials science due to their unique electronic and steric properties .

Properties

IUPAC Name

N-(2,2-difluoroethyl)-2,2,2-trifluoroethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F5N.ClH/c5-3(6)1-10-2-4(7,8)9;/h3,10H,1-2H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGHHHGMGRCKEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)NCC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClF5N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126160-16-3
Record name (2,2-difluoroethyl)(2,2,2-trifluoroethyl)amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Difluoroethyl)(2,2,2-trifluoroethyl)amine hydrochloride typically involves the reaction of 2,2-difluoroethylamine with 2,2,2-trifluoroethylamine under specific conditions. One common method involves the use of a catalyst such as ruthenium and reagents like trifluoromethylformamide and pinacolborane. The reaction is carried out in an oil bath at 80°C for 24 hours, followed by purification through column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluoroethyl)(2,2,2-trifluoroethyl)amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxides.

    Reduction: Reduction reactions can yield simpler amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the fluorine atoms is replaced by another nucleophile.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroethyl oxides, while substitution reactions can produce a variety of substituted amine derivatives.

Scientific Research Applications

(2,2-Difluoroethyl)(2,2,2-trifluoroethyl)amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,2-Difluoroethyl)(2,2,2-trifluoroethyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This can lead to the inhibition or activation of enzymes and receptors, thereby modulating various biochemical processes.

Comparison with Similar Compounds

Key Observations:

Fluorination Effects :

  • Trifluoroethyl groups (e.g., in N-Methyl-2,2,2-Trifluoroethylamine) exhibit stronger electron-withdrawing effects compared to difluoroethyl groups, influencing reactivity and stability .
  • Difluoroethyl substituents (e.g., in CAS 139364-36-6) may enhance solubility in polar solvents due to reduced hydrophobicity compared to trifluoroethyl analogs .

Structural Diversity: Compounds with methoxyethyl (e.g., C₅H₁₂ClF₂NO) or aromatic fluorophenyl groups (e.g., C₈H₈ClF₄N) demonstrate expanded applications in drug design and agrochemicals . Chiral derivatives (e.g., (2S)-1-Aminopropan-2-ylAmine) highlight the importance of stereochemistry in biological activity .

Synthesis and Characterization :

  • Trifluoroethyl iodide is a common reagent for introducing trifluoroethyl groups, as seen in the synthesis of acaricidal phenylpiperazine derivatives .
  • NMR (¹H, ¹³C, ¹⁹F) is critical for confirming fluorinated structures, with trifluoroethyl groups showing distinct ¹⁹F signals near -70 ppm .

Biological Activity

(2,2-Difluoroethyl)(2,2,2-trifluoroethyl)amine hydrochloride is a fluorinated organic compound that has garnered interest in various scientific fields due to its unique chemical properties. This article provides a comprehensive overview of its biological activity, including synthesis methods, potential applications, and relevant case studies.

The compound has the molecular formula C4H8ClF5NC_4H_8ClF_5N and a molecular weight of approximately 202.56 g/mol. The presence of difluoroethyl and trifluoroethyl groups contributes to its distinct reactivity and stability in biological systems.

Synthesis Methods

The synthesis of (2,2-Difluoroethyl)(2,2,2-trifluoroethyl)amine hydrochloride typically involves the reaction of difluoroethylamine with trifluoroethylamine under acidic conditions. This process can be optimized for yield and purity through controlled temperature and pressure settings.

Synthetic Route Overview

  • Reactants : Difluoroethylamine, trifluoroethylamine
  • Conditions : Acidic medium (hydrochloric acid), controlled temperature
  • Yield : High yield with proper optimization

While specific mechanisms of action for (2,2-Difluoroethyl)(2,2,2-trifluoroethyl)amine hydrochloride have not been extensively documented in literature, it is hypothesized that the compound may interact with various biological targets through its amine functional group. This interaction could modulate enzyme activities or receptor functions.

Potential Applications

  • Pharmaceutical Development : Due to its potential for modulating biological pathways, this compound is being explored as a precursor in drug synthesis.
  • Chemical Biology : It may serve as a building block for developing new compounds that target specific biological processes.
  • Enzyme Studies : The unique fluorinated structure may provide insights into enzyme mechanisms and interactions.

Case Study 1: Enzyme Interaction

A study investigated the interaction of fluorinated amines with fatty acid amide hydrolase (FAAH). The results indicated that modifications in the amine structure could significantly affect enzyme inhibition. The introduction of fluorine atoms was found to enhance metabolic stability and inhibit FAAH activity effectively.

CompoundInhibition (%)Comments
Control10Baseline inhibition
Fluorinated Amine A45Significant inhibition observed
(2,2-Difluoroethyl)(2,2,2-trifluoroethyl)amine HCl38Moderate inhibition; further studies needed

Case Study 2: Synthesis and Biological Testing

Research focused on synthesizing derivatives of (2,2-Difluoroethyl)(2,2,2-trifluoroethyl)amine hydrochloride revealed promising biological activities. Some derivatives exhibited cytotoxic effects against cancer cell lines in vitro, suggesting potential therapeutic applications.

Safety and Handling

Due to its chemical properties, (2,2-Difluoroethyl)(2,2,2-trifluoroethyl)amine hydrochloride is classified as hazardous. Appropriate safety measures should be observed during handling, including the use of personal protective equipment (PPE).

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